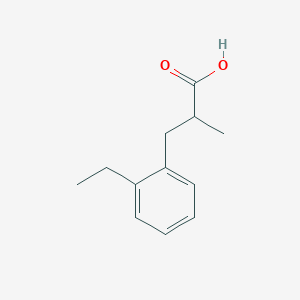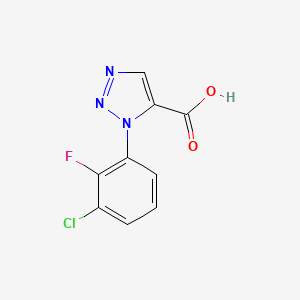
1-(3-Chloro-2-fluorophenyl)-1h-1,2,3-triazole-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chloro-2-fluorophenyl)-1h-1,2,3-triazole-5-carboxylic acid is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which can significantly influence its chemical properties and reactivity.
准备方法
The synthesis of 1-(3-Chloro-2-fluorophenyl)-1h-1,2,3-triazole-5-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-2-fluoroaniline, which undergoes diazotization to form the corresponding diazonium salt.
Formation of Triazole Ring: The diazonium salt is then reacted with sodium azide to form the triazole ring through a cycloaddition reaction.
Carboxylation: The resulting triazole intermediate is then carboxylated using carbon dioxide under high pressure and temperature to yield the final product.
Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using catalysts or specific solvents to enhance the reaction efficiency.
化学反应分析
1-(3-Chloro-2-fluorophenyl)-1h-1,2,3-triazole-5-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the halogen atoms.
Oxidation and Reduction: The triazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The carboxylic acid group can be involved in coupling reactions, such as amide bond formation with amines or esterification with alcohols.
Common reagents used in these reactions include nucleophiles like amines or thiols for substitution, oxidizing agents like potassium permanganate for oxidation, and coupling agents like carbodiimides for amide formation. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-(3-Chloro-2-fluorophenyl)-1h-1,2,3-triazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and inhibition, particularly those involving triazole derivatives.
Medicine: Triazole derivatives are known for their antifungal and antimicrobial properties, making this compound a potential candidate for drug development.
Industry: It can be used in the production of specialty chemicals and materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 1-(3-Chloro-2-fluorophenyl)-1h-1,2,3-triazole-5-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzyme active sites, inhibiting their activity. This inhibition can occur through various pathways, such as blocking substrate binding or interfering with enzyme catalysis. The chloro and fluoro substituents can enhance the binding affinity and specificity of the compound to its targets.
相似化合物的比较
1-(3-Chloro-2-fluorophenyl)-1h-1,2,3-triazole-5-carboxylic acid can be compared with other triazole derivatives, such as:
1-(3-Chlorophenyl)-1h-1,2,3-triazole-5-carboxylic acid: Lacks the fluoro substituent, which may result in different reactivity and binding properties.
1-(3-Fluorophenyl)-1h-1,2,3-triazole-5-carboxylic acid: Lacks the chloro substituent, which can affect its chemical behavior and applications.
1-(3-Bromo-2-fluorophenyl)-1h-1,2,3-triazole-5-carboxylic acid:
The uniqueness of this compound lies in the combination of chloro and fluoro substituents, which can provide distinct chemical and biological properties compared to other similar compounds.
属性
分子式 |
C9H5ClFN3O2 |
|---|---|
分子量 |
241.60 g/mol |
IUPAC 名称 |
3-(3-chloro-2-fluorophenyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C9H5ClFN3O2/c10-5-2-1-3-6(8(5)11)14-7(9(15)16)4-12-13-14/h1-4H,(H,15,16) |
InChI 键 |
JVTXYXGPQGCCAV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)F)N2C(=CN=N2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




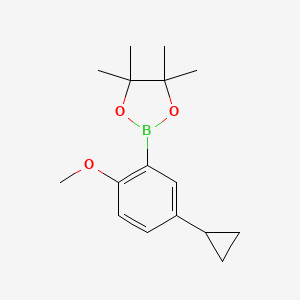
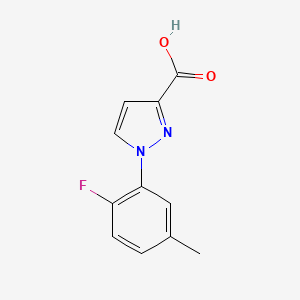
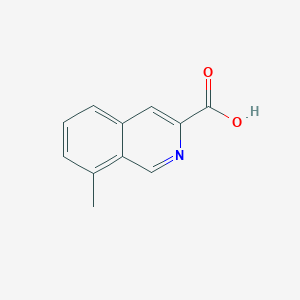
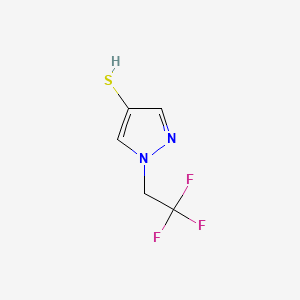

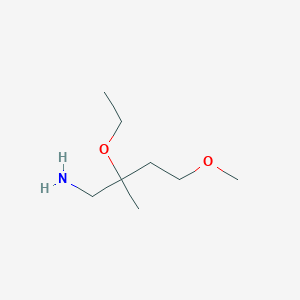

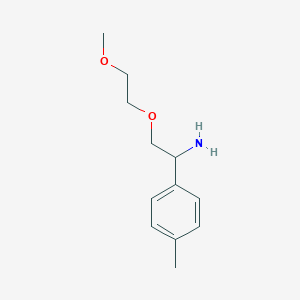
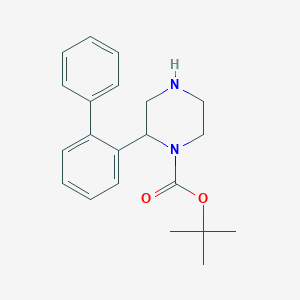
![tert-butylN-[2-(3-aminopropoxy)ethyl]carbamatehydrochloride](/img/structure/B15311968.png)
